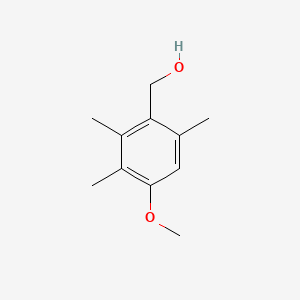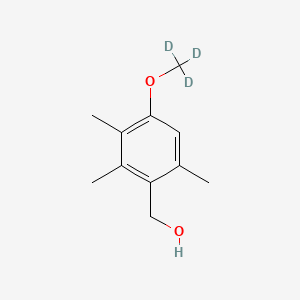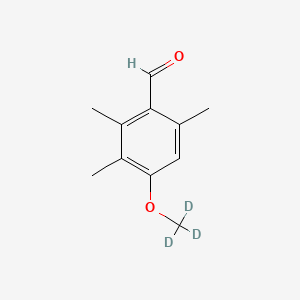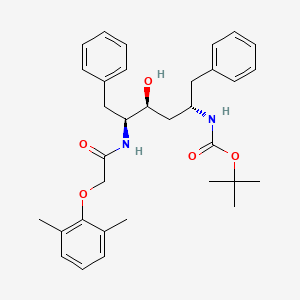
(S)-Pramipexole-d3, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.
Aplicaciones Científicas De Investigación
(S)-Pramipexole-d3, Dihydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and stability of pramipexole.
Biology: Investigating the interaction of pramipexole with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of pramipexole in clinical settings.
Industry: Developing new formulations and delivery methods for pramipexole-based therapies.
Mecanismo De Acción
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .
Comparación Con Compuestos Similares
Similar Compounds
Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.
Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.
Propiedades
Número CAS |
1217695-77-6 |
|---|---|
Fórmula molecular |
C10H17N3S |
Peso molecular |
214.345 |
Nombre IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
Clave InChI |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Sinónimos |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


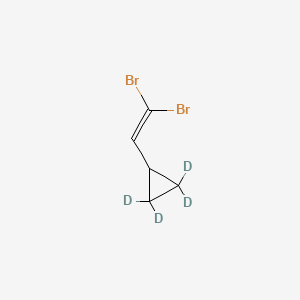
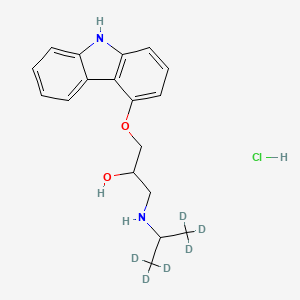
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)


